4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE
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Overview
Description
4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the oxadiazole ring, and the final coupling reactions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity This includes controlling temperature, pressure, and the use of catalysts
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, through binding interactions that can modulate biological pathways. The thiophene and oxadiazole rings may play a role in these interactions by providing specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications as anti-inflammatory agents and anesthetics.
Oxadiazole Derivatives: Compounds used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
4-AMINO-N-[2-({[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its combination of a thiophene ring and an oxadiazole ring, which may confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C17H19N5O3S |
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Molecular Weight |
373.4g/mol |
IUPAC Name |
4-amino-N-[2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O3S/c18-16-15(21-25-22-16)17(23)20-8-7-19-10-12-3-5-13(6-4-12)24-11-14-2-1-9-26-14/h1-6,9,19H,7-8,10-11H2,(H2,18,22)(H,20,23) |
InChI Key |
AXWZQBLTGPOJFZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNCCNC(=O)C3=NON=C3N |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)CNCCNC(=O)C3=NON=C3N |
Origin of Product |
United States |
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